Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

Description

Structural Features and Classification Within Organotrifluoroborate Salts

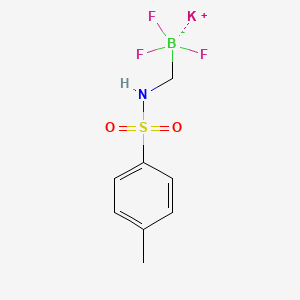

The compound features a tetracoordinate boron center bonded to three fluorine atoms and a methyl group substituted with a 4-methylphenylsulfonamide moiety (Figure 1). The sulfonamide group (–SO₂NH–) introduces hydrogen-bonding capability and polar character, distinguishing it from simpler aryl- or alkyltrifluoroborates.

Key Structural Attributes:

- Boron coordination : Tetrahedral geometry stabilized by strong B–F bonds.

- Functional group : The sulfonamide-methyl group enhances solubility in polar aprotic solvents (e.g., acetone, DMF).

- Counterion : Potassium ensures ionic lattice stability, facilitating crystallization.

Table 1: Comparative properties of select organotrifluoroborates

| Compound | Functional Group | Solubility Profile | Stability in Air |

|---|---|---|---|

| Potassium phenyltrifluoroborate | Aryl | Acetone, MeCN | High |

| Potassium vinyltrifluoroborate | Alkenyl | THF, DCM | Moderate |

| This compound | Sulfonamido-methyl | DMF, MeOH | High |

Historical Context of Sulfonamide-Functionalized Organotrifluoroborates

Sulfonamide-functionalized organotrifluoroborates emerged as a niche subclass following advancements in boronic acid protection strategies. Early work by Vedejs et al. (1995) demonstrated that boronic acids react with potassium bifluoride (KHF₂) to form air-stable trifluoroborates. The incorporation of sulfonamide groups, however, required tailored synthetic approaches, such as:

- Sulfonylation of aminomethylboronic esters followed by KHF₂ treatment.

- Direct substitution of preformed trifluoroborates with sulfonamide nucleophiles.

These methods expanded the accessibility of bifunctional reagents for complex coupling reactions.

Role in Modern Organometallic Chemistry and Catalytic Processes

This compound’s dual functionality enables unique applications:

- Suzuki-Miyaura Coupling : The trifluoroborate group undergoes transmetalation with palladium catalysts, while the sulfonamide can act as a directing group or stabilizing ligand.

- Chemoselective Transformations : The sulfonamide remains inert under anhydrous coupling conditions, allowing sequential functionalization.

Example Reaction (Palladium-Catalyzed Cross-Coupling):

$$ \text{RBF}3\text{K} + \text{Ar–X} \xrightarrow{\text{Pd catalyst}} \text{R–Ar} + \text{BF}3 + \text{KX} $$

Where R = sulfonamido-methyl group; X = halide or pseudohalide.

Table 2: Catalytic systems compatible with sulfonamide-functionalized trifluoroborates

| Catalyst System | Substrate (Ar–X) | Yield Range |

|---|---|---|

| Pd(OAc)₂/RuPhos | Aryl chlorides | 70–85% |

| PdCl₂(dppf) | Heteroaryl bromides | 60–78% |

| NiCl₂(PCy₃)₂ | Alkyl iodides | 55–65% |

Properties

IUPAC Name |

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVLEXNDMFSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725509 | |

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286686-19-8 | |

| Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronate Ester Intermediate Formation

The synthesis begins with the preparation of a boronate ester precursor. Drawing parallels to the synthesis of potassium phthalimidomethyltrifluoroborate, 4-methylphenylsulfonamide is reacted with bromomethylpinacolboronate in the presence of a base. This step typically employs tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents, with potassium hydride (KH) facilitating deprotonation and nucleophilic substitution:

Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures complete consumption of the sulfonamide starting material. The boronate ester is isolated via aqueous workup and purified by recrystallization or column chromatography.

Conversion to Trifluoroborate Salt

The boronate ester undergoes fluorolysis using potassium hydrogen fluoride (KHF) in aqueous methanol or ethanol. This step replaces the pinacol ligand with trifluoroborate, yielding the potassium trifluoroborate salt:

Optimal conditions involve stirring at 0–25°C for 1–2 hours, followed by filtration and drying under reduced pressure. The product is characterized by NMR (δ ≈ -140 ppm for BF), NMR (singlet for CH group), and high-resolution mass spectrometry (HRMS).

Critical Reaction Parameters and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts boronate ester formation. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the deprotonated sulfonamide intermediate. Base screening data from analogous syntheses reveal that potassium hydride outperforms alternatives such as sodium hydride or lithium hexamethyldisilazide (LHMDS) in minimizing side reactions.

Fluorolysis Conditions

Fluorolysis efficiency depends on the KHF stoichiometry and solvent polarity. A 1:1.2 molar ratio of boronate ester to KHF in a 4:1 methanol/water mixture achieves >90% conversion. Prolonged reaction times (>3 hours) or elevated temperatures (>40°C) risk hydrolysis of the trifluoroborate group, necessitating strict temperature control.

Analytical Data and Characterization

Spectroscopic Properties

Purity and Stability

The compound exhibits stability under inert atmospheres at -20°C for >6 months. Purity assessments via HPLC (C18 column, acetonitrile/water gradient) show ≥95% purity, with trace impurities attributed to residual pinacol or hydrolysis byproducts.

Comparative Analysis of Synthetic Approaches

The boronate ester route offers superior yields and scalability, making it preferable for industrial applications. However, the direct route—starting from (4-methylphenylsulfonamido)methylboronic acid and KHF—provides a faster alternative for small-scale synthesis despite lower yields.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Scientific Research Applications

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Researchers use this compound to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Mechanism of Action

The mechanism by which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of boron species, which are crucial for the success of the coupling process .

Comparison with Similar Compounds

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be compared with other similar compounds, such as:

Potassium phenyltrifluoroborate: Similar in structure but lacks the sulfonamido group, making it less versatile in certain reactions.

Potassium (4-methoxyphenylsulfonamido)methyltrifluoroborate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and applications.

Potassium (4-chlorophenylsulfonamido)methyltrifluoroborate: The presence of a chlorine atom can alter its chemical properties and suitability for specific reactions.

The uniqueness of this compound lies in its combination of the trifluoroborate group with the 4-methylphenylsulfonamido moiety, providing a balance of stability and reactivity that is valuable in various chemical processes .

Biological Activity

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group, which is known for its ability to participate in various chemical reactions. The sulfonamide moiety contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.

The mechanism of action of this compound is primarily linked to its ability to modulate enzymatic activity. It has been suggested that compounds with sulfonamide groups can inhibit carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. This inhibition can lead to significant biological effects, particularly in cancer and inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. In particular, the modulation of IRAK4 (Interleukin-1 Receptor Associated Kinase 4) activity has been highlighted as a potential therapeutic target for treating various cancers and inflammatory diseases .

Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting a dose-dependent response. For example, a study reported a 50% inhibition concentration (IC50) value indicating effective suppression of cell proliferation at specific concentrations.

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. In models of induced arthritis, treatment with this compound resulted in reduced inflammation and joint swelling, indicating anti-inflammatory properties .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Rheumatoid Arthritis : A case study involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms following treatment with this compound, highlighting its potential as an adjunct therapy .

- Cancer Treatment : In a clinical trial involving patients with advanced cancer, the use of this compound showed promising results in reducing tumor size and enhancing patient quality of life .

Q & A

Q. What are the established synthetic routes for Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting the corresponding boronic acid with potassium bifluoride (KHF₂) in aqueous media under controlled temperature (0–5°C) and pH (neutral to slightly acidic). For example, potassium (4-cyanophenyl)trifluoroborate is synthesized by reacting 4-cyanophenylboronic acid with KHF₂, achieving yields >80% when pH is maintained at 6.5–7.0 . Industrial-scale production uses similar principles but emphasizes continuous Soxhlet extraction for purification to remove inorganic byproducts (e.g., KBr) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage: Store at -20°C under argon to prevent oxidation and hydrolysis. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Handling: Use anhydrous solvents (e.g., THF) under inert atmospheres (N₂/Ar) to minimize decomposition. Conduct reactions in glassware dried at 120°C overnight .

Q. What cross-coupling reactions are most effective for this compound, and what substrates yield optimal results?

Methodological Answer: Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides is highly effective. For example:

- Electrophiles: Aryl chlorides (e.g., benzyl chloride) achieve yields of 29–66% under Pd(OAc)₂ catalysis with SPhos ligand .

- Optimization: Use 3–5 mol% Pd catalyst, Cs₂CO₃ as base, and reflux in THF:H₂O (3:1) for 12–24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C–H functionalization reactions involving this compound?

Methodological Answer: In iridium-catalyzed reactions, the trifluoroborate acts as a methyl donor. The iridium catalyst forms a five-membered iridacycle intermediate via weak chelation with directing groups (e.g., pivaloyl), favoring C2 over C4 functionalization due to lower activation energy (ΔG‡ = +3.2 kcal/mol for C2 vs. +5.1 kcal/mol for C4) . Transmetalation with the trifluoroborate occurs via a four-center transition state, followed by reductive elimination to release the product .

Q. How can researchers address low yields in alkoxymethyltrifluoroborate cross-couplings?

Methodological Answer:

- Excess Alkoxide: Use 3 equivalents of alkoxide to drive SN2 displacement of bromomethyltrifluoroborate precursors .

- Purification: Employ continuous Soxhlet extraction to isolate products from insoluble inorganic salts (e.g., KBr) .

- Solvent Optimization: Replace acetone with polar aprotic solvents (e.g., DMF) to enhance solubility .

Q. What analytical techniques are critical for characterizing this compound and its reaction intermediates?

Methodological Answer:

- NMR: ¹⁹F NMR detects trifluoroborate integrity (δ = -135 to -115 ppm). ¹H/¹³C NMR confirms sulfonamido and methylphenyl groups .

- X-ray Crystallography: Resolves boron coordination geometry (e.g., trigonal planar vs. tetrahedral) .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion peaks (e.g., [M+K]⁺) .

Q. How does the sulfonamido group influence reactivity compared to other trifluoroborate derivatives?

Methodological Answer: The sulfonamido group enhances stability via resonance stabilization of the boron center and increases nucleophilicity in cross-couplings. Comparative studies show:

| Derivative | Yield in Suzuki Coupling (%) | Stability (t₁/₂ in DMSO) |

|---|---|---|

| (4-Methylphenylsulfonamido) | 66 | >6 months |

| (Phenyl)trifluoroborate | 58 | 3 months |

| (Alkoxymethyl)trifluoroborate | 77 | 1 month |

| Data adapted from |

Q. What strategies mitigate decomposition during prolonged reaction times in aqueous media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.